molecular formula C6H8ClNS B1368857 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole CAS No. 98134-35-1

5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole

Cat. No. B1368857
CAS RN: 98134-35-1
M. Wt: 161.65 g/mol
InChI Key: MUJKKGTZMLWMIH-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole” is a type of organic compound known as a thiazole, which is a heterocyclic compound with a five-membered C3NS ring . Thiazoles are a part of many important drugs and useful compounds .


Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole” are not available, similar compounds like 5-(Chloromethyl)furfural (CMF) have been synthesized from biomass in a green process using a three-constituent deep eutectic solvent .

Scientific Research Applications

Synthesis and Characterization

5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole and its derivatives are primarily utilized in chemical synthesis. The compound serves as a crucial intermediate in the synthesis of various thiazole derivatives. Researchers have developed new methods for synthesizing 1,3-thiazolecarbaldehydes, including isomeric chloromethyl derivatives containing protected aldehyde groups. These derivatives undergo nucleophilic substitution reactions, leading to the formation of low-molecular-weight aldehydes in the 1,3-thiazole series (Sinenko et al., 2017). Similarly, efficient methods have been developed for regioselective halogenation, providing a simple approach for obtaining chloromethyl and bromomethyl thiazole derivatives (Yamane et al., 2004).

Biological Evaluation

Some derivatives of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole have been studied for their biological activities. For instance, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives exhibit anti-inflammatory activity by directly inhibiting 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012). Moreover, some thiazole derivatives combined with different heterocycles have been evaluated for cytotoxicity and apoptosis induction, revealing significant antiproliferative activity and potential as antitumor agents (Yurttaş et al., 2018).

Corrosion Inhibition

Research has also explored the use of thiazole derivatives as corrosion inhibitors. Certain thiazole compounds have shown effectiveness in inhibiting the corrosion of metals such as zinc in acidic solutions. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating their potential in protecting metals against corrosion (Fouda et al., 2021). Additionally, various thiazole derivative functional groups have been studied for their copper corrosion inhibition properties, providing valuable insights into the development of novel corrosion inhibitors (Vastag et al., 2001).

Mechanism of Action

properties

IUPAC Name

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJKKGTZMLWMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567088
Record name 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98134-35-1
Record name 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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